molecular formula C7H4F3NO3 B1529953 2-Hydroxy-6-(trifluoromethyl)isonicotinic acid CAS No. 1227580-92-8

2-Hydroxy-6-(trifluoromethyl)isonicotinic acid

Cat. No. B1529953
CAS RN: 1227580-92-8
M. Wt: 207.11 g/mol
InChI Key: IZJDOWWJHSGCBC-UHFFFAOYSA-N
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Description

2-Hydroxy-6-(trifluoromethyl)isonicotinic acid is a chemical compound with the molecular formula C7H4F3NO3 and a molecular weight of 207.11 . It is a type of aromatic heterocycle .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-6-(trifluoromethyl)isonicotinic acid consists of a pyridine ring with a hydroxyl group at the 2-position and a trifluoromethyl group at the 6-position .


Physical And Chemical Properties Analysis

2-Hydroxy-6-(trifluoromethyl)isonicotinic acid is a solid at room temperature . It should be stored in a dry environment .

Scientific Research Applications

Molecular Imprinting

Trifluoromethylated compounds are often used as acidic functional monomers for molecular imprinting, which is a technique for creating polymer matrices with specific binding sites that are complementary in shape, size, and functional groups to the target molecule .

Organic Synthesis Intermediate

Compounds with trifluoromethyl groups are frequently utilized as intermediates in organic synthesis due to their unique reactivity and ability to introduce fluorine atoms into other molecules, which can significantly alter their chemical and physical properties .

Pharmaceutical Intermediate

The trifluoromethyl group is known to enhance the biological activity of pharmaceuticals. It can be used as an intermediate in the synthesis of drugs that benefit from increased metabolic stability and lipophilicity .

Agrochemical Industry

Trifluoromethylated pyridines, which share a similar structure to the compound , are used in the agrochemical industry for the protection of crops from pests due to their unique physicochemical properties .

Metal- and Oxidant-Free Synthesis

The trifluoromethyl group can facilitate metal- and oxidant-free synthesis conditions in certain organic reactions, offering a more environmentally friendly and potentially safer alternative to traditional methods .

Novel Applications in Biochemistry

Given the unique characteristics of both the fluorine atom and the pyridine moiety, it is expected that novel applications in biochemistry and other fields will continue to be discovered for trifluoromethylated compounds .

Safety and Hazards

The compound is labeled with a warning signal word . It may cause skin and eye irritation and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Trifluoromethylpyridines, including 2-Hydroxy-6-(trifluoromethyl)isonicotinic acid, have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of this class of compounds will be discovered in the future .

properties

IUPAC Name

2-oxo-6-(trifluoromethyl)-1H-pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)4-1-3(6(13)14)2-5(12)11-4/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJDOWWJHSGCBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(NC1=O)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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